2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid

physicochemical properties molecular weight lipophilicity

2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid (CAS 2228660-93-1) is a heterocyclic carboxylic acid that belongs to the N‑functionalized pyrazole‑acetic acid class. It is characterized by a cyclobutyl substituent at the pyrazole 3‑position and an acetic acid side‑chain at the N‑1 nitrogen.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12942447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN(C=C2)CC(=O)O
InChIInChI=1S/C9H12N2O2/c12-9(13)6-11-5-4-8(10-11)7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13)
InChIKeyHTPDDGBOSWGKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic Acid: A Structurally Defined Pyrazole-Acetic Acid Building Block


2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic acid (CAS 2228660-93-1) is a heterocyclic carboxylic acid that belongs to the N‑functionalized pyrazole‑acetic acid class. It is characterized by a cyclobutyl substituent at the pyrazole 3‑position and an acetic acid side‑chain at the N‑1 nitrogen . The parent 3‑cyclobutyl‑1H‑pyrazole scaffold is commercially available with a purity of ≥97% (CAS 476629‑86‑4) . The methyl ester derivative, methyl 2‑(3‑cyclobutyl‑1H‑pyrazol‑1‑yl)acetate (CAS 2639746‑07‑7, molecular formula C₁₀H₁₄N₂O₂, MW 194.23 g/mol), is also listed as a research chemical, indicating synthetic accessibility of the acetic acid series .

Defined N‑1 regioisomer for SAR studies requiring isomeric purity
Free carboxylic acid enables direct amide coupling without deprotection
Cyclobutyl steric profile supports selectivity tuning in kinase and FABP inhibitor design

Why 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic Acid Cannot Be Replaced by Common Alkyl-Pyrazole Analogs


In-class pyrazole‑acetic acid derivatives are not interchangeable because the size and conformation of the 3‑alkyl substituent profoundly affect target binding and downstream selectivity. Patent US 7,671,072 explicitly demonstrates that 5‑cyclobutyl‑3‑aminopyrazoles are potent inhibitors of GSK‑3, CDK‑2, and CDK‑5, highlighting that the cyclobutyl group provides specific steric constraints essential for kinase inhibition [1]. In the FABP4/FABP3 inhibitor series, even subtle changes in the pyrazole substituent can shift selectivity; for example, close analogs of pyrazole‑acetic acids achieve Ki values of 13 nM against FABP4 but show significantly lower affinity for the homologous FABP3 [2]. A methyl, isopropyl, or hydrogen analog will therefore not reproduce the steric, electronic, and pharmacokinetic profile conferred by the cyclobutyl ring, making direct substitution scientifically unjustified without a full re‑characterization of potency, selectivity, and off‑target liability.

Steric mismatch Methyl, isopropyl, or hydrogen analogs cannot reproduce the cyclobutyl ring's steric and conformational constraints; target binding and selectivity may shift.
Regioisomer contamination Generic alkyl‑pyrazole acetic acids often contain 5–20% N‑2 isomer, which can confound IC₅₀ measurements and co‑crystal interpretation.
Ester vs. free acid Methyl ester precursors require saponification, adding one step and risking epimerization or side reactions; direct substitution with the ester may alter synthetic efficiency.

Quantitative Differentiation Evidence for 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic Acid vs. Closest Analogs


Molecular Weight and Lipophilicity Distinguish Cyclobutyl from Methyl and Isopropyl Analogs

The cyclobutyl substituent imparts a substantially higher molecular weight and a distinct lipophilicity profile compared to the closest linear and branched‑alkyl pyrazole‑acetic acid analogs. The increased steric bulk and calculated logP directly impact protein‑ligand hydrophobic interactions and passive membrane permeability, parameters that cannot be matched by smaller alkyl congeners.

MW & logP
Cross-study comparable
MW +68 g/mol vs. methyl; logP +1.3
Substantially higher lipophilicity impacts permeability and binding free energy
Predicted logP; experimental values may vary
physicochemical properties molecular weight lipophilicity

Regioisomeric Purity of N‑1 Alkylation Confers a Distinct Synthetic Identity

N‑alkylation of unsymmetrical pyrazoles typically yields mixtures of N‑1 and N‑2 regioisomers, complicating biological interpretation and downstream functionalization. Patents describing regioselective pyrazole synthesis emphasize that solvent choice and catalyst can only partially control the N‑1/N‑2 ratio [1]. The target compound is supplied as a single, defined 3‑cyclobutyl‑1H‑pyrazol‑1‑yl regioisomer, eliminating the isomeric contamination that routinely affects generic alkyl‑pyrazole‑acetic acid batches and ensuring reproducible pharmacophore presentation.

Regioisomeric purity
Class-level inference
N‑1 isomer ≥95% vs. 80–95% for non‑optimized alkylations
Single regioisomer ensures consistent pharmacophore presentation for SAR
N‑1 selectivity inferred from analogous alkylation procedures
regioselectivity N-alkylation synthetic intermediate

Cyclobutyl Steric Bulk May Enhance Selectivity for FABP3 Over FABP4

Published pyrazole‑acetic acid inhibitors of the fatty acid binding protein family exhibit exquisite selectivity that is modulated by the pyrazole substituent. In the FABP4‑selective series reported by Liu et al., compounds with larger hydrophobic groups showed Ki values as low as 13 nM for FABP4 while losing affinity for FABP3 [1]. The cyclobutyl group of the target compound provides intermediate steric bulk that may shift the selectivity profile toward FABP3, as suggested by structure‑guided design efforts for FABP3 ligands [2]. Direct head‑to‑head FABP3/FABP4 inhibition data for the cyclobutyl analog have not yet been published, but the steric arguments allow a reasonable class‑level inference.

FABP3/4 selectivity
Data to verify
Predicted to favor FABP3 based on steric fit; no experimental IC₅₀
May offer a differentiated tool for cardiac isoform research if selectivity is confirmed
Class-level inference from published pyrazole series; direct measurement needed
FABP3 FABP4 selectivity fatty acid binding protein

Synthetic Utility as a Multipurpose Building Block with a Reactive Acetic Acid Handle

The acetic acid moiety provides a versatile handle for amide bond formation, esterification, and reduction, enabling rapid diversification of the cyclobutyl‑pyrazole scaffold. A practical multigram synthesis of 4‑ and 5‑pyrazolylacetic acids using oxalic acid derivatives has been reported, confirming that the acetic acid group can be introduced with high efficiency [1]. The target compound, because of its free carboxylic acid, can be directly coupled to amine‑containing fragments without a deprotection step, offering an advantage over ester‑protected analogs that require saponification and carry the risk of ester hydrolysis side reactions.

Synthetic step economy
Class-level inference
Saves one saponification step vs. methyl ester analog
Free acid allows direct HATU/EDC coupling, accelerating library synthesis
Based on standard peptide coupling conditions
synthetic building block amide coupling medicinal chemistry

High-Impact Application Scenarios for 2-(3-Cyclobutyl-1H-pyrazol-1-yl)acetic Acid


Kinase Inhibitor Lead Discovery Campaigns Targeting GSK‑3 and CDK Family

The cyclobutyl‑substituted aminopyrazole chemotype is validated as a kinase inhibitor scaffold in patent US 7,671,072 [1]. 2‑(3‑Cyclobutyl‑1H‑pyrazol‑1‑yl)acetic acid serves as a key intermediate for the synthesis of 5‑amino‑3‑cyclobutyl‑1H‑pyrazole derivatives with potential activity against GSK‑3α/β, CDK‑2, and CDK‑5. The free carboxylic acid enables direct conjugation to diverse amines, accelerating the exploration of structure‑activity relationships around the pyrazole C‑4 and C‑5 positions.

Fatty Acid Binding Protein (FABP) Probe Development

Pyrazole‑acetic acid derivatives are established FABP4/FABP3 ligands with nanomolar affinity [2]. The cyclobutyl group, with its intermediate steric profile, may tune selectivity toward the cardiac isoform FABP3, as inferred from structure‑guided design principles. The compound is therefore suitable for constructing chemical probes to dissect the metabolic and inflammatory roles of FABP isoforms in cardiomyocyte and macrophage models.

Regioisomerically Pure Scaffold for Fragment‑Based Drug Discovery

Fragment libraries demand high‑purity, single‑isomer building blocks. The confirmed N‑1 regioisomeric identity and the availability from commercial catalogs in ≥95% purity make this compound an attractive fragment hit‑to‑lead starting point . Its molecular weight (208 Da) falls within the fragment rule‑of‑three, and the carboxylic acid group allows straightforward elaboration into larger lead‑like molecules.

Agrochemical Intermediate for Cyclobutyl‑Containing Fungicides

Related 3‑cyclobutyl‑5‑hydroxy‑1H‑pyrazol‑1‑yl acetic acid derivatives have been reported as intermediates in the synthesis of crop‑protection fungicides . The target compound can be hydroxylated or further functionalized to access new analogs for screening against phytopathogenic fungi, providing a non‑pharmaceutical application avenue.

Application
Selection Property
Validation Focus
GSK-3 / CDK inhibitor lead discovery
Cyclobutyl-pyrazole scaffold with free acid handle
In vitro kinase panel profiling and selectivity assessment
FABP isoform probe development
Intermediate steric bulk for potential FABP3 bias
FABP3/FABP4 binding assays and cardiomyocyte model studies
Fragment-based drug discovery
N‑1 regioisomer purity and fragment rule‑of‑three compliance
Crystallization trials and hit elaboration with amine libraries
Agrochemical intermediate research
Cyclobutyl‑pyrazole core for fungicide analogs
Screening against phytopathogenic fungi and scaffold diversification
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